molecular formula C9H7ClN2O2S B2967371 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 90273-00-0

2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2967371
CAS No.: 90273-00-0
M. Wt: 242.68
InChI Key: IEHSBPWJUKTVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide (CAS: 497224-98-3; Mol. Formula: C₉H₇ClN₂O₂S) is a heterocyclic compound featuring a thiazole core substituted at position 4 with a furan ring and at position 2 with a chloroacetamide group. This structural motif is associated with diverse biological activities, including kinase modulation and anti-inflammatory effects, as observed in related compounds .

Properties

IUPAC Name

2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-4-8(13)12-9-11-6(5-15-9)7-2-1-3-14-7/h1-3,5H,4H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHSBPWJUKTVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90273-00-0
Record name 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-(furan-2-yl)-1,3-thiazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of 2-amino-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide.

Scientific Research Applications

2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight Solubility Key References
Target Compound 4-(Furan-2-yl) C₉H₇ClN₂O₂S 242.68 Limited data (likely polar solvents)
2-Chloro-N-[4-(4-Cl-Ph)-Thiazol-2-yl]Acetamide 4-(4-Chlorophenyl) C₁₁H₈Cl₂N₂OS 287.17 Chloroform, Methanol, DMSO
2-Chloro-N-[4-(4-MeO-Ph)-Thiazol-2-yl]Acetamide 4-(4-Methoxyphenyl) C₁₂H₁₁ClN₂O₂S 282.75 Methanol, DMSO
2-Chloro-N-[4-(2-Cl-Ph)-Thiazol-2-yl]Acetamide 4-(2-Chlorophenyl) C₁₁H₈Cl₂N₂OS 287.17 Not specified
  • Substituent Impact: Electron-Withdrawing Groups (e.g., Cl): Enhance stability and lipophilicity, improving membrane permeability (e.g., 4-chlorophenyl analog, ). Electron-Donating Groups (e.g., OMe): Increase solubility in polar solvents (e.g., 4-methoxyphenyl analog, ).
Kinase Modulation
  • 4-(4-Chlorophenyl) Analog : Demonstrated utility in crystallography studies due to stable molecular conformations, hinting at target-binding precision .
COX/LOX Inhibition
  • N-[4-(4-Hydroxy-3-MeO-Ph)-Thiazol-2-yl]Acetamide (6a): Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), whereas 4-(2-amino-thiazol-4-yl)-2-MeO-phenol (6b) is COX-2 selective. This highlights the role of substituents in isoform specificity .
Nrf2/ARE Pathway Activation
  • The furan analog may exhibit similar activity due to its heteroaromatic system .

Structural and Conformational Analysis

  • Crystal Structures : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit a 61.8° dihedral angle between the aryl and thiazole rings, influencing binding pocket compatibility .

Biological Activity

2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole and furan moieties present in its structure contribute to its pharmacological properties, making it a subject of various studies aimed at understanding its efficacy and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-(furan-2-yl)-1,3-thiazol-2-amine. The resulting compound can be characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial activity against various pathogens. A study demonstrated that similar chloroacetamides were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans .

Table 1: Antimicrobial Activity Profile

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus0.25High
Methicillin-resistant S. aureus0.30High
Escherichia coli1.00Moderate
Candida albicans0.50Moderate

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by the substituents on the phenyl ring. Studies have shown that halogenated groups enhance lipophilicity, facilitating better membrane penetration and thus improving antimicrobial efficacy . For instance, compounds with para-substituted halogens showed superior activity compared to their ortho or meta counterparts.

Anticancer Potential

Thiazole derivatives, including those with furan substituents, have been investigated for their anticancer properties. Research has indicated that these compounds can induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundA431<1.00Apoptosis induction
Thiazole derivative XHT29<0.50Cell cycle arrest

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives against various cancer cell lines, highlighting the importance of structural modifications on biological activity. The presence of electron-withdrawing groups was crucial for enhancing cytotoxicity .

In another study focusing on antimicrobial properties, compounds derived from thiazole exhibited synergistic effects when combined with conventional antibiotics, suggesting potential for overcoming resistance mechanisms in pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., 4-(furan-2-yl)-1,3-thiazol-2-amine) reacts with chloroacetyl chloride in the presence of a base like triethylamine (TEA). The reaction is carried out in anhydrous dioxane or ethanol under reflux (4–6 hours). Post-reaction, the product is precipitated by dilution with ice water, filtered, and recrystallized from ethanol-DMF mixtures .
  • Key Parameters : Reaction temperature (20–25°C), stoichiometric control of chloroacetyl chloride, and inert atmosphere to avoid hydrolysis.

Q. How is the structural identity of this compound confirmed in synthetic studies?

  • Analytical Techniques :

  • ¹H/¹³C NMR : The acetamide proton (NH) appears as a singlet near δ 12.1–12.2 ppm, while the thiazole protons resonate at δ 7.1–7.4 ppm. The furan protons show characteristic splitting patterns (δ 6.3–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm the acetamide moiety .
  • Elemental Analysis : Combustion analysis (C, H, N, S) ensures purity (>95%) .

Q. What crystallization conditions yield high-quality single crystals for X-ray studies?

  • Protocol : Slow evaporation of a 1:1 methanol-acetone mixture at 4°C produces crystals suitable for X-ray diffraction. Hydrogen bonding between the acetamide NH and thiazole nitrogen stabilizes the crystal lattice .
  • Software : SHELX suite (SHELXS-97/SHELXL-2018) for structure solution and refinement .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents on the thiazole ring?

  • Approach :

  • Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates.
  • Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yields (up to 85%) compared to conventional reflux .
  • Catalytic TEA (1.2–1.5 equivalents) minimizes side reactions like oligomerization .

Q. What computational strategies predict the compound’s interaction with bacterial protein synthesis machinery?

  • In Silico Workflow :

  • Docking Studies : Autodock Vina or Schrödinger Maestro to model binding to the 50S ribosomal subunit (targeting peptidyl transferase center).
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns.
    • Key Findings : The chloroacetamide group forms halogen bonds with rRNA uracil bases, while the furan-thiazole scaffold enhances π-π stacking with aromatic residues .

Q. How do structural modifications (e.g., replacing furan with other heterocycles) affect biological activity?

  • Case Study :

  • Furan vs. Phenyl : Replacement with phenyl reduces antibacterial activity (MIC increases from 8 µg/mL to >64 µg/mL) due to decreased electron-withdrawing effects .
  • Chloro vs. Fluoro Substituents : Fluorination improves metabolic stability but reduces solubility (logP increases by 0.5–0.8 units) .

Q. How to resolve contradictions in reported IC₅₀ values for COX/LOX inhibition?

  • Critical Analysis :

  • Assay Variability : Differences in enzyme sources (recombinant vs. tissue-derived) and substrate concentrations (arachidonic acid at 10 µM vs. 50 µM).
  • Selectivity : The furan-thiazole scaffold may bind allosteric sites in COX-1, while acetamide directs selectivity toward COX-2 .
    • Validation : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in parallel assays.

Methodological Considerations

Q. What strategies mitigate challenges in characterizing hydrogen bonding networks?

  • Techniques :

  • X-Ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯N bonds with distances of 2.8–3.0 Å) .
  • Solid-State NMR : Confirms dynamic hydrogen bonding in polymorphic forms.

Q. How to design SAR studies for analogs with improved pharmacokinetic profiles?

  • Framework :

  • Lipinski’s Rule : Prioritize analogs with molecular weight <500 Da and logP <5.
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to block CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.